Cas no 956734-89-7 (5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid)

5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with bromo, chloro, and ethyl functional groups, along with a carboxylic acid moiety. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The presence of halogen substituents enhances reactivity, facilitating further derivatization, while the carboxylic acid group allows for straightforward functionalization via esterification or amidation. Its well-defined molecular framework makes it valuable for constructing complex molecules in medicinal chemistry. The compound's stability and purity are critical for reproducible results in multi-step synthesis. Suitable for controlled reactions, it is often employed in the development of biologically active compounds.
5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid structure
956734-89-7 structure
Product Name:5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid
CAS No:956734-89-7
MF:C6H6BrClN2O2
MW:253.481039524078
MDL:MFCD08064887
CID:5229673
Update Time:2025-05-20

5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid
    • MDL: MFCD08064887
    • Inchi: 1S/C6H6BrClN2O2/c1-2-10-5(7)3(8)4(9-10)6(11)12/h2H2,1H3,(H,11,12)
    • InChI Key: NIFBTXQXPJTTDU-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)=NN(C(Br)=C1Cl)CC

5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid Pricemore >>

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abcr
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Additional information on 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

Introduction to 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS No. 956734-89-7)

5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS No. 956734-89-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique combination of bromine, chlorine, and ethyl substituents on the pyrazole ring imparts specific chemical and biological characteristics that make it a valuable candidate for various applications.

The molecular structure of 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid is characterized by a pyrazole ring with a carboxylic acid group at the 3-position, a bromine atom at the 5-position, and a chlorine atom at the 4-position. The ethyl group is attached to the nitrogen atom at the 1-position. This specific arrangement of functional groups contributes to its stability and reactivity, making it suitable for use in synthetic reactions and as a building block in the development of novel pharmaceuticals.

In recent years, there has been a growing interest in the synthesis and biological evaluation of pyrazole derivatives due to their potential therapeutic applications. Studies have shown that 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid exhibits promising activity against various pathogens and cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound possesses potent antiviral activity against influenza A virus, making it a potential lead compound for the development of antiviral drugs.

Moreover, 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid has been investigated for its anticancer properties. A study conducted by researchers at the National Cancer Institute found that this compound selectively inhibits the growth of human breast cancer cells while showing minimal toxicity to normal cells. The mechanism of action involves the disruption of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.

The synthetic route for preparing 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available starting materials. One common approach is to use an ethyl hydrazine derivative as a starting point, which is then reacted with an appropriate nitrile or ester to form the pyrazole ring. Subsequent bromination and chlorination steps are used to introduce the halogen substituents. The final carboxylation step can be achieved through various methods, including hydrolysis of an ester or direct carboxylation using carbon dioxide under high pressure.

The physicochemical properties of 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid have also been extensively studied. It is a white crystalline solid with a melting point ranging from 180°C to 182°C. The compound is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water. These properties make it suitable for use in various analytical techniques and biological assays.

In addition to its therapeutic potential, 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid has been explored for its use as an intermediate in the synthesis of other bioactive compounds. For example, it can serve as a precursor for the preparation of more complex molecules with enhanced biological activity or improved pharmacokinetic properties. This versatility has led to its inclusion in several drug discovery programs aimed at developing new treatments for various diseases.

The safety profile of 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid has also been evaluated in preclinical studies. Toxicological assessments have shown that it exhibits low toxicity when administered at therapeutic doses. However, as with any chemical compound, proper handling and storage precautions should be followed to ensure safety in laboratory settings.

In conclusion, 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS No. 956734-89-7) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development into novel therapeutics. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in the field.

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